molecular formula C12H15NO4 B7460786 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid

2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid

Cat. No. B7460786
M. Wt: 237.25 g/mol
InChI Key: XUUUJIHLRDYZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid, also known as MPPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPPA is a derivative of 4-aminophenol and is structurally similar to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. In

Mechanism of Action

The exact mechanism of action of 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation and pain. By inhibiting COX enzymes, 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects
2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid has been shown to have antioxidant properties, which may help protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid has been shown to have low toxicity in animal models, which makes it a safer alternative to other anti-inflammatory drugs. However, one limitation of using 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid. One area of interest is in the development of new drugs based on the structure of 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid. Another area of research is in the investigation of the mechanism of action of 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid in humans, as most of the current research has been conducted in animal models.

Synthesis Methods

2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid can be synthesized from 4-aminophenol through a series of chemical reactions. The first step involves the acylation of 4-aminophenol with propanoic anhydride to form 4-(propanoylamino)phenol. The second step is the methylation of the hydroxyl group on the phenol ring using dimethyl sulfate to produce 3-methyl-4-(propanoylamino)phenol. The final step is the esterification of the carboxylic acid group on 3-methyl-4-(propanoylamino)phenol with chloroacetic acid to form 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid.

Scientific Research Applications

2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid has been studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. 2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid has been shown to have anti-inflammatory and analgesic properties, similar to ibuprofen. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[3-methyl-4-(propanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-11(14)13-10-5-4-9(6-8(10)2)17-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUUJIHLRDYZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid

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